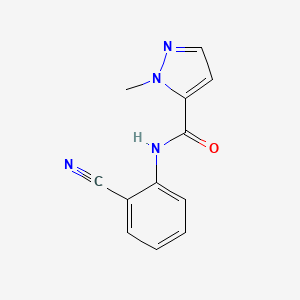

N-(2-cyanophenyl)-1-methyl-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-Cyanophenyl)picolinamide” is a chemical compound with the molecular formula C13H9N3O . It’s used for research and development purposes .

Synthesis Analysis

“N-(2-Cyanophenyl)chloromethanimidoyl chloride” was synthesized from 2-isothiocyanatobenzonitrile by reacting with sulfuryl chloride or gaseous chlorine in an inert solvent . Another method involved a three-component one-pot reaction of “N-(2-cyanophenyl)formamide” in the presence of thionyl chloride and sulfuryl chloride .

Molecular Structure Analysis

The molecular structure of “N-(2-cyanophenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide” was studied by X-ray analysis . It crystallized in the triclinic space group P 1 .

Chemical Reactions Analysis

A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as a catalyst .

Physical And Chemical Properties Analysis

“N-(2-Cyanophenyl)picolinamide” has a molecular weight of 223.23 . It is stored sealed in a dry room at room temperature .

Scientific Research Applications

- Application : TsSePh serves as a precursor in a photocatalyst-free, visible light-induced cascade sulfonylation/cyclization process. This strategy efficiently produces quinoline-2,4-diones with various substituents (halogen, alkyl, aryl) within 2 hours .

- Application : TsSePh is involved in intramolecular cycloaddition reactions. By adding secondary amines to N-(2-cyanophenyl)benzimidoyl isothiocyanate, it leads to the formation of quinazolin-4-ylidenethiourea compounds .

Visible Light-Induced Cascade Sulfonylation/Cyclization

Intramolecular Cycloaddition Reactions

Chloromethanimidoyl Chloride Synthesis

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

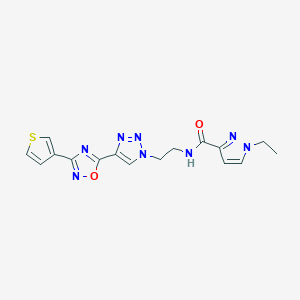

N-(2-cyanophenyl)-2-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O/c1-16-11(6-7-14-16)12(17)15-10-5-3-2-4-9(10)8-13/h2-7H,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZKXTXNZNEBHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyanophenyl)-1-methyl-1H-pyrazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5,6-Difluoro-1H-indol-3-yl)methyl]but-2-ynamide](/img/structure/B2571330.png)

![1-[(Trimethylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one](/img/structure/B2571332.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2571337.png)

![(4-Tert-butylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2571340.png)

![6-tert-butyl-3-[(2,5-dimethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2571341.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2571345.png)